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Compound of Interest

Compound Name: Darolutamide

Cat. No.: B1677182 Get Quote

Welcome to the technical support center for researchers utilizing darolutamide in in-vitro

studies. This resource provides troubleshooting guides and frequently asked questions (FAQs)

to help you identify and mitigate potential off-target effects of darolutamide in your

experiments.

Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target effects of
darolutamide in vitro?
A1: While darolutamide is a highly potent and selective androgen receptor (AR) antagonist, in-

vitro studies have identified two primary off-target activities at concentrations that may be

relevant for certain experimental designs:

Inhibition of Membrane Transporters: Darolutamide and its active metabolite, keto-

darolutamide, have been shown to inhibit the efflux transporter Breast Cancer Resistance

Protein (BCRP) and the uptake transporters Organic Anion Transporting Polypeptide 1B1

(OATP1B1) and 1B3 (OATP1B3).[1]

Induction of Ferroptosis: Darolutamide can induce ferroptosis, a form of iron-dependent

programmed cell death, in AR-positive prostate cancer cells. This effect is mediated by the

downregulation of Sterol Regulatory Element-Binding Protein 1 (SREBP1) and its target,

Fatty Acid Synthase (FASN).[2][3][4]
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Q2: At what concentrations are the off-target effects of
darolutamide observed?
A2: The concentrations at which off-target effects are observed are crucial for experimental

design. The half-maximal inhibitory concentrations (IC50) for transporter inhibition are in the

micromolar range. The induction of ferroptosis has been observed at concentrations used in

cell viability assays. For detailed quantitative data, please refer to the data tables below.

Q3: I am observing unexpected cell death in my AR-
positive cell line treated with darolutamide that doesn't
seem to be solely due to AR antagonism. Could this be
an off-target effect?
A3: Yes, it is possible. Darolutamide has been shown to induce ferroptosis in AR-positive

prostate cancer cells.[2] This can lead to a greater-than-expected reduction in cell viability. To

investigate this, you can co-treat your cells with a ferroptosis inhibitor, such as ferrostatin-1,

and observe if it rescues the phenotype. See the troubleshooting guide and experimental

protocols for more details.

Q4: My experimental system involves substrates of
BCRP, OATP1B1, or OATP1B3. How might darolutamide
interfere with my results?
A4: If your experimental system relies on the transport of specific molecules by BCRP,

OATP1B1, or OATP1B3, darolutamide could act as an inhibitor and alter the intracellular

concentration of these molecules. This could lead to confounding results. It is important to be

aware of this potential interaction and to use appropriate controls.

Q5: Has darolutamide been reported to have off-target
kinase activity?
A5: Extensive searches of publicly available data have not revealed any significant, direct off-

target kinase activity of darolutamide. Its high selectivity for the androgen receptor is a key

feature highlighted in the literature. However, as with any small molecule, off-target effects can
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be context-dependent, and it is always good practice to include appropriate controls in your

experiments.

Troubleshooting Guides
Issue 1: Unexpectedly High Levels of Cell Death

Symptoms: You observe a significant decrease in cell viability in your AR-positive cell line at

darolutamide concentrations that seem to induce more than just cytostatic effects expected

from AR antagonism.

Possible Cause: Induction of ferroptosis.

Troubleshooting Steps:

Co-treatment with a Ferroptosis Inhibitor: In a parallel experiment, co-treat your cells with

darolutamide and a known ferroptosis inhibitor (e.g., ferrostatin-1 at 1 µM). If the

excessive cell death is due to ferroptosis, you should observe a significant rescue of cell

viability.

Measure Markers of Ferroptosis: Assess key markers of ferroptosis in your darolutamide-

treated cells. This can include measuring lipid reactive oxygen species (ROS) production

using probes like C11-BODIPY(581/591), or quantifying malondialdehyde (MDA) levels, a

product of lipid peroxidation.

Analyze Key Proteins: Investigate the expression levels of proteins in the ferroptosis

pathway affected by darolutamide. Perform western blotting for SREBP1 and FASN to

see if their expression is downregulated as expected.

Issue 2: Altered Cellular Response to a Co-administered
Compound

Symptoms: When you co-administer darolutamide with another compound that is a known

substrate of BCRP, OATP1B1, or OATP1B3, you observe an altered cellular response to the

second compound (e.g., increased toxicity or altered efficacy).
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Possible Cause: Inhibition of BCRP, OATP1B1, or OATP1B3 by darolutamide, leading to

altered intracellular concentrations of your co-administered compound.

Troubleshooting Steps:

Confirm Transporter Substrate: Verify from the literature that your compound of interest is

indeed a substrate for one of these transporters.

Use a Positive Control Inhibitor: Run a control experiment where you treat your cells with

your compound of interest and a known potent inhibitor of the specific transporter (e.g.,

Ko143 for BCRP). If you observe a similar altered response as with darolutamide, it

supports the hypothesis of transporter inhibition.

Titrate Concentrations: If possible, perform a dose-response matrix of darolutamide and

your compound of interest to understand the concentration-dependence of the interaction.

Consider Alternative Compounds: If the interaction is confounding your results, consider

using an alternative compound that is not a substrate for the affected transporters.

Quantitative Data Summary
Table 1: In Vitro Inhibition of Membrane Transporters by Darolutamide and Keto-darolutamide
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Transporter Compound IC50 (µM) Cell System Substrate Reference

BCRP Darolutamide 1.3 Caco-2 cells Cladribine

BCRP
Keto-

darolutamide
0.6 MDCK cells -

OATP1B1 Darolutamide
3.8 (with pre-

incubation)
HEK cells Atorvastatin

OATP1B1
Keto-

darolutamide

3.0 (with pre-

incubation)
HEK cells Atorvastatin

OATP1B3 Darolutamide
5.0 (with pre-

incubation)
HEK cells Atorvastatin

OATP1B3
Keto-

darolutamide

14.2 (with

pre-

incubation)

HEK cells Atorvastatin

P-gp Darolutamide 16.4 Caco-2 cells Digoxin

P-gp
Keto-

darolutamide
2.6 MDCK cells -

OAT3 Darolutamide 4.5 - Furosemide

MATE1 Darolutamide 32.3 - Metformin

MATE2-K Darolutamide 9.5 - Metformin

Experimental Protocols
Protocol 1: Assessment of Darolutamide-Induced
Ferroptosis
This protocol provides a general framework for investigating whether darolutamide induces

ferroptosis in your cell line of interest.

1. Materials:

Cell line of interest (e.g., AR-positive prostate cancer cell line)
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Complete cell culture medium

Darolutamide

Ferrostatin-1 (ferroptosis inhibitor)

Erastin or RSL3 (positive controls for ferroptosis induction)

Cell viability assay kit (e.g., CellTiter-Glo®)

Lipid ROS detection reagent (e.g., C11-BODIPY(581/591))

Fluorescence microscope or flow cytometer

Reagents for western blotting (antibodies against SREBP1, FASN, and a loading control)

2. Procedure:

Cell Viability Assay:

Seed cells in a 96-well plate at a predetermined optimal density.

Allow cells to adhere overnight.

Treat cells with a dose range of darolutamide, a positive control (erastin or RSL3), and

darolutamide in combination with ferrostatin-1 (1 µM). Include a vehicle control (e.g.,

DMSO).

Incubate for a specified time (e.g., 24, 48, or 72 hours).

Measure cell viability using a commercial kit according to the manufacturer's instructions.

Lipid ROS Measurement:

Seed cells in an appropriate format for microscopy or flow cytometry.

Treat cells with darolutamide, a positive control, and a vehicle control for a predetermined

time.
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In the last 30-60 minutes of treatment, load the cells with the C11-BODIPY(581/591) probe

according to the manufacturer's protocol.

Wash the cells with PBS.

Analyze the cells by fluorescence microscopy or flow cytometry to detect the shift in

fluorescence from red to green, which indicates lipid peroxidation.

Western Blot Analysis:

Seed cells and treat with darolutamide for a specified time.

Lyse the cells and quantify protein concentration.

Perform SDS-PAGE and transfer proteins to a membrane.

Probe the membrane with primary antibodies against SREBP1, FASN, and a loading

control.

Incubate with the appropriate secondary antibodies and visualize the protein bands.

Protocol 2: In Vitro Transporter Inhibition Assay
This protocol describes a general method to assess the inhibitory potential of darolutamide on

BCRP, OATP1B1, or OATP1B3 using a fluorescent substrate.

1. Materials:

Transporter-overexpressing cells (e.g., HEK293-BCRP, HEK293-OATP1B1, HEK293-

OATP1B3) and the corresponding parental cell line.

Complete cell culture medium.

Darolutamide.

Known potent inhibitor of the transporter of interest (positive control).

Fluorescent substrate for the transporter (e.g., pheophorbide A for BCRP, estrone-3-sulfate

for OATPs).
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Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

Fluorescence plate reader.

2. Procedure:

Seed the transporter-overexpressing cells and the parental cells in a 96-well plate.

Allow cells to form a confluent monolayer.

Wash the cells with pre-warmed assay buffer.

Pre-incubate the cells with a range of concentrations of darolutamide, the positive control

inhibitor, or vehicle for a specified time (e.g., 30 minutes).

Initiate the uptake by adding the fluorescent substrate to the wells.

Incubate for a predetermined time to allow for substrate uptake.

Stop the uptake by washing the cells with ice-cold assay buffer.

Lyse the cells and measure the intracellular fluorescence using a plate reader.

Calculate the percentage of inhibition for each concentration of darolutamide by comparing

the fluorescence in treated wells to the vehicle control wells, after subtracting the

background fluorescence from the parental cell line.

Determine the IC50 value by fitting the data to a dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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